7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide is a heterocyclic compound known for its pharmacological properties. It is a derivative of the pyrazino[1,2-c]pyrimidine system, which is characterized by its diverse biological activities. This compound is particularly noted for its role as an active component in antifilarial medications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide typically involves the cyclocondensation of 3-alkoxycarbonylmethylidenepiperazin-2-ones with α-chlorobenzyl isocyanates. This reaction is carried out in dichloromethane under reflux conditions, leading to the formation of the desired pyrazino[1,2-c]pyrimidine derivatives . The reaction mechanism likely involves the initial addition of the nucleophilic carbon atom of the exocyclic alkoxycarbonyl-methylidene group to the C=N bond of the N-chloroformylimino form of the isocyanates, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The labor-intensive nature of the synthesis suggests that optimization of reaction parameters and the use of efficient catalysts could be areas of ongoing research .
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazino[1,2-c]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other heterocyclic compounds and peptidomimetics.
Medicine: It is an active component in antifilarial drugs and is being explored for other therapeutic uses.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide involves its interaction with specific molecular targets and pathways. As an antifilarial agent, it likely disrupts the metabolic processes of parasitic worms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in the parasites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidine-6-thione: This compound has similar structural features but contains a thione group instead of an oxide.
1,6,8-Trioxoperhydropyrazinopyrimidines: These compounds are highly functionalized and serve as starting materials for peptidomimetics.
Uniqueness
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide is unique due to its specific pharmacological properties and its role as an active component in antifilarial drugs. Its ability to undergo various chemical reactions and serve as a versatile starting material for the synthesis of other bioactive compounds further highlights its significance .
Eigenschaften
CAS-Nummer |
56926-19-3 |
---|---|
Molekularformel |
C10H19N3O2 |
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
7-ethyl-2-methyl-2-oxido-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-ium-6-one |
InChI |
InChI=1S/C10H19N3O2/c1-3-11-5-4-9-8-13(2,15)7-6-12(9)10(11)14/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
WQQQYUBVAILWQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2C[N+](CCN2C1=O)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.